

Spectroscopic Profile of 6-Hydroxypicolinic Acid: A Technical Guide

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Compound of Interest

Compound Name: *6-Hydroxypicolinic acid*

Cat. No.: *B010676*

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This technical guide provides a comprehensive overview of the spectroscopic data for **6-Hydroxypicolinic acid** (CAS No. 19621-92-2), a key heterocyclic compound with applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource of its nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of **6-Hydroxypicolinic acid**. The following tables summarize the proton (^1H) and carbon-13 (^{13}C) NMR data.

^1H NMR Data

The ^1H NMR spectrum of **6-Hydroxypicolinic acid** reveals three distinct signals in the aromatic region, corresponding to the protons on the pyridine ring.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.56	dd	8.9, 7.0	H-4
6.97	d	6.8	H-5
6.65	d	9.0	H-3

Solvent: DMSO-d₆, Spectrometer Frequency: 600 MHz[1]

¹³C NMR Data

The ¹³C NMR spectrum provides insights into the carbon framework of the molecule, showing six distinct carbon signals.

Chemical Shift (δ) ppm	Assignment
163.28	C-2 (Carboxylic Acid)
162.67	C-6
140.51	C-4
137.97	C-5
123.88	C-3
110.42	C-2 (Pyridine Ring)

Solvent: DMSO-d₆, Spectrometer Frequency: 151 MHz[1]

Infrared (IR) Spectroscopy

The IR spectrum of **6-Hydroxypicolinic acid** is characterized by absorption bands corresponding to its key functional groups. Due to its existence as a hydrogen-bonded dimer in the solid state, the hydroxyl stretch of the carboxylic acid is typically observed as a very broad band.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300-2500	Broad, Strong	O-H stretch (Carboxylic acid dimer)
~1700-1680	Strong	C=O stretch (Carboxylic acid)
~1650	Medium	C=C and C=N stretching vibrations (Pyridine ring)
~1320-1210	Medium	C-O stretch (Carboxylic acid)
~950-910	Broad, Medium	O-H bend (out-of-plane)

Note: The exact peak positions can vary depending on the sampling method (e.g., KBr pellet, ATR).

UV-Vis Spectroscopy

UV-Vis spectroscopy of **6-Hydroxypicolinic acid** reveals absorption bands characteristic of its conjugated aromatic system. The position of the absorption maxima (λ_{max}) can be influenced by the solvent polarity and pH. As a pyridine derivative, it is expected to exhibit multiple absorption bands in the UV region.

Solvent	λ_{max} (nm)	Molar Absorptivity (ϵ) L·mol ⁻¹ ·cm ⁻¹
Data Not Available	Data Not Available	Data Not Available

Further experimental studies are required to determine the precise λ_{max} and molar absorptivity values in various solvents.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy

A solution of **6-Hydroxypicolinic acid** is prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆. The spectrum is then acquired on a high-field NMR spectrometer. Tetramethylsilane (TMS) is typically used as an internal standard.

IR Spectroscopy

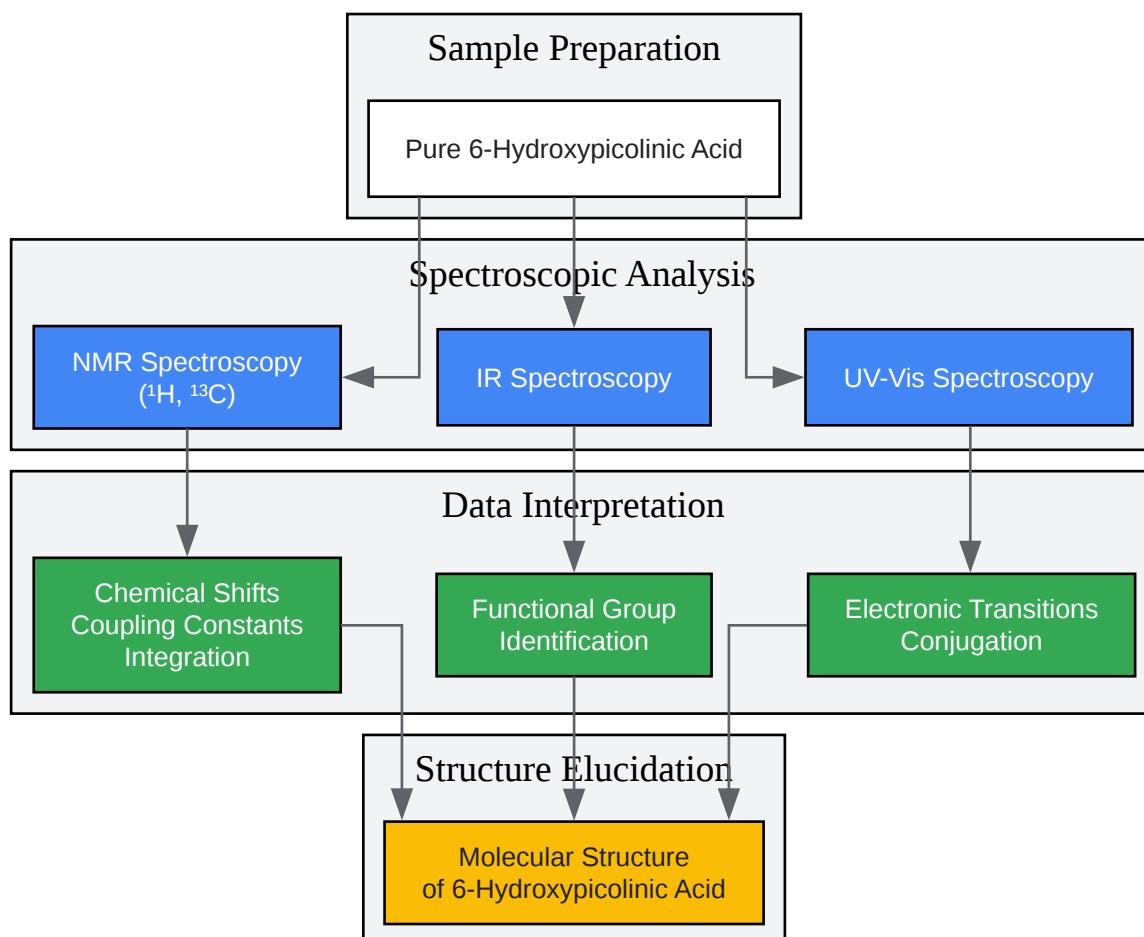
For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly employed. For the KBr pellet method, a small amount of finely ground **6-Hydroxypicolinic acid** (1-2 mg) is mixed with approximately 100-200 mg of dry KBr powder. The mixture is then pressed into a transparent pellet using a hydraulic press for analysis. For ATR, a small amount of the solid sample is placed directly on the ATR crystal.

UV-Vis Spectroscopy

A dilute solution of **6-Hydroxypicolinic acid** is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration is adjusted to yield an absorbance value within the optimal range of the instrument (typically 0.1-1 AU). The spectrum is recorded against a solvent blank in a quartz cuvette.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and structure elucidation of an organic compound like **6-Hydroxypicolinic acid**.



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A flowchart illustrating the general workflow for spectroscopic analysis.

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References

- 1. 6-Hydroxypicolinic acid synthesis - chemicalbook [chemicalbook.com]
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